molecular formula C21H23ClN4O2 B11222962 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Número de catálogo: B11222962
Peso molecular: 398.9 g/mol
Clave InChI: HCPCTLDFNDHCNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic acetamide derivative characterized by two distinct structural motifs:

  • A 4-chloroindole moiety linked via an ethyl group to the acetamide backbone.
  • A cyclohepta[c]pyridazin-3-one ring system fused to the acetamide’s carbonyl group.

This compound’s design likely aims to exploit the pharmacophoric properties of indole (e.g., receptor binding) and the pyridazinone ring’s conformational rigidity, which may enhance metabolic stability or target affinity.

Propiedades

Fórmula molecular

C21H23ClN4O2

Peso molecular

398.9 g/mol

Nombre IUPAC

N-[2-(4-chloroindol-1-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C21H23ClN4O2/c22-17-6-4-8-19-16(17)9-11-25(19)12-10-23-20(27)14-26-21(28)13-15-5-2-1-3-7-18(15)24-26/h4,6,8-9,11,13H,1-3,5,7,10,12,14H2,(H,23,27)

Clave InChI

HCPCTLDFNDHCNZ-UHFFFAOYSA-N

SMILES canónico

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mecanismo De Acción

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The target compound shares a common acetamide scaffold with other derivatives but differs in substituent groups, which critically influence physicochemical and biological properties. Below is a comparative analysis:

Compound Name Key Substituents Molecular Formula Key Spectral Data Structural Implications
Target Compound 4-Chloroindole-ethyl; Cyclohepta[c]pyridazin-3-one C₂₄H₂₅ClN₄O₂ (calculated) Not reported in evidence Chloroindole may enhance lipophilicity; pyridazinone contributes to rigidity .
Compound 6m () 4-Chlorophenyl; Naphthalen-1-yloxy-triazole C₂₁H₁₈ClN₄O₂ IR: 1678 cm⁻¹ (C=O), 785 cm⁻¹ (C–Cl); HRMS: [M+H]+ 393.1112 Triazole and naphthyl groups improve π-π stacking; chloro enhances electrophilicity .
Compound 11p () Benzo[e][1,4]diazepin; Pyrimido[4,5-d]pyrimidin C₃₆H₃₈N₈O₂ (calculated) Not reported Polycyclic systems increase steric bulk, potentially reducing solubility but improving target selectivity .
Compound in Trifluoromethyl-benzimidazole; Cyclohepta[c]pyridazin-3-one C₂₂H₂₁F₃N₆O₂ (calculated) Not reported CF₃ group enhances electronegativity and metabolic stability compared to chloroindole .

Key Differences and Implications

  • Triazole-containing analogs (e.g., Compound 6m) exhibit distinct hydrogen-bonding capabilities due to the triazole’s nitrogen-rich structure, which is absent in the target compound .
  • Spectral Data :

    • IR spectra of Compound 6m confirm the presence of carbonyl (1678 cm⁻¹) and C–Cl (785 cm⁻¹) groups, which align with the target compound’s expected spectral profile .
    • NMR-based comparisons () suggest that substituent-induced chemical shift changes (e.g., in regions A and B of analogous compounds) could localize structural modifications in the target compound .
  • Lumping Strategy Considerations: highlights that compounds with similar cores (e.g., acetamide backbones) but divergent substituents (e.g., indole vs.

Research Findings and Challenges

  • Synthetic Complexity: The cyclohepta[c]pyridazinone moiety in the target compound introduces synthetic challenges due to its seven-membered ring, which may limit scalability compared to smaller heterocycles (e.g., triazoles in Compound 6m) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.